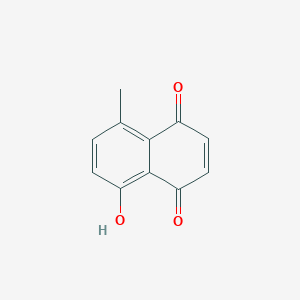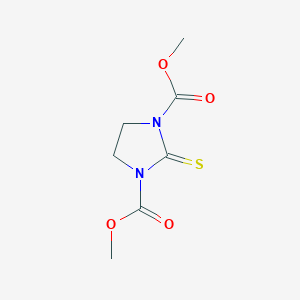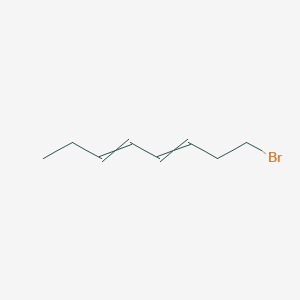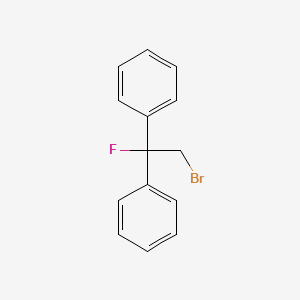
1,4-Naphthalenedione, 5-hydroxy-8-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 5-hydroxy-8-methyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 8th position on the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 5-hydroxy-8-methyl- can be synthesized through various methods. One common laboratory method involves the oxidation of 5-hydroxy-8-methyl-1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the compound can be produced by the aerobic oxidation of naphthalene derivatives over a vanadium oxide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 5-hydroxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of more complex quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 5-hydroxy-8-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinones and as a reagent in organic synthesis.
Biology: Studied for its allelopathic effects, inhibiting the growth of surrounding plants.
Medicine: Investigated for its potential anticancer, antibacterial, and antifungal properties.
Industry: Used as a dye and in the production of herbicides.
Mecanismo De Acción
The biological activity of 1,4-Naphthalenedione, 5-hydroxy-8-methyl- is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is similar to that of hydrogen peroxide and superoxide radicals . The compound targets various cellular pathways, leading to oxidative stress and cell death in microorganisms and cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with anticoagulant properties.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Known for its strong antibacterial and antifungal activities.
Uniqueness
1,4-Naphthalenedione, 5-hydroxy-8-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its natural occurrence in walnut trees and its role in allelopathy further distinguish it from other naphthoquinones .
Propiedades
Número CAS |
60011-37-2 |
|---|---|
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
5-hydroxy-8-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c1-6-2-3-8(13)11-9(14)5-4-7(12)10(6)11/h2-5,13H,1H3 |
Clave InChI |
TXXUBEQXPAAZRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)C=CC(=O)C2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)

![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)


![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)

